molecular formula C9H13NO B2543977 (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one CAS No. 350015-82-6

(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one

Cat. No.: B2543977
CAS No.: 350015-82-6
M. Wt: 151.209
InChI Key: LGFGPHLZVAEHME-WFWQCHFMSA-N
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Description

(1S,4Z,8R)-9-azabicyclo[620]dec-4-en-10-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Scientific Research Applications

(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one typically involves multistep processes. One common method includes the acylation of a precursor compound followed by reduction and cyclization steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the compound’s oxidation state.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Mechanism of Action

The mechanism of action of (1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one is unique due to its specific arrangement of atoms and the presence of a nitrogen atom within its ring system. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h1-2,7-8H,3-6H2,(H,10,11)/b2-1-/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFGPHLZVAEHME-WFWQCHFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC=C1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1C[C@H]2[C@@H](CC/C=C1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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